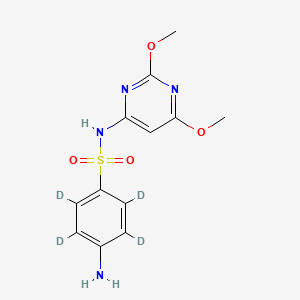

Sulfadimethoxine-d4

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Sulfadimethoxine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary applications of Sulfadimethoxine-d4 in a research context. Sulfadimethoxine-d4 is a deuterated, stable isotope-labeled version of Sulfadimethoxine, a sulfonamide antibiotic used extensively in veterinary medicine.[1][2] The incorporation of deuterium atoms results in a higher molecular weight (314.35 g/mol ) compared to the parent compound, without significantly altering its chemical properties.[1] This key difference makes it an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The most prevalent use of Sulfadimethoxine-d4 in research is as an internal standard (IS) for the accurate quantification of Sulfadimethoxine in complex biological and environmental matrices. In techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences similar ionization effects and matrix suppression, but is distinguishable by its mass-to-charge ratio (m/z).

Sulfadimethoxine-d4 is the gold standard for this purpose because its physicochemical behavior is nearly identical to that of the unlabeled analyte (Sulfadimethoxine). This ensures that any sample loss during extraction and cleanup, or variations in instrument response, affects both the analyte and the standard proportionally. By adding a known concentration of Sulfadimethoxine-d4 to a sample, researchers can calculate the concentration of the native Sulfadimethoxine with high precision and accuracy by comparing their respective signal intensities.[3] This is crucial for applications such as:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Sulfadimethoxine in animals.[3][4]

-

Residue Analysis: Monitoring and quantifying drug residues in food products like milk, animal tissues (liver, muscle), and fish to ensure they are below legal limits.[5][6][7]

-

Environmental Monitoring: Detecting and quantifying the presence of Sulfadimethoxine as an environmental contaminant.[8]

The workflow for using Sulfadimethoxine-d4 as an internal standard in a typical quantitative analysis is depicted below.

Data Presentation: Key Parameters

The following tables summarize quantitative data relevant to the analysis of Sulfadimethoxine, where Sulfadimethoxine-d4 serves as a critical internal standard.

Table 1: Mass Spectrometry Parameters for Sulfadimethoxine Detection

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | ESI Positive | [9] |

| Precursor Ion (m/z) | 310.90 | [9] |

| Product Ion (m/z) | 156.00 | [9] |

| Additive | Formic Acid | [8] |

| Organic Modifier | Acetonitrile (MeCN) | [8] |

Note: The precursor ion for Sulfadimethoxine-d4 would be correspondingly higher (approx. 314.9 m/z) due to the four deuterium atoms.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Clearance | 0.015 | L/h/kg | [3][4] |

| Volume of Central Compartment (V1) | 0.13 | L/kg | [3] |

| Plasma Elimination Half-life | 14.8 | hours | [4] |

These parameters are for the parent drug, Sulfadimethoxine, and are determined in studies where a labeled internal standard like Sulfadimethoxine-d4 is essential for accurate measurement.

Table 3: Method Detection & Performance

| Matrix | Method | Detection Limit (LOD) | Source |

|---|---|---|---|

| Animal Tissue | LC-Thermospray MS | 10 ng/g | [6] |

| Fish Fillet | LC-MS/MS | CCα < 100.2 ng/g | [7] |

| Fish Feed | LC-MS/MS | CV < 12% | [7] |

CCα (Decision limit) and CV (Coefficient of Variation) are metrics for method performance.

Experimental Protocols

Below are detailed methodologies adapted from research literature for the analysis of Sulfadimethoxine using its deuterated internal standard.

This protocol is based on a method for extracting and analyzing 14 different sulfonamides, including Sulfadimethoxine, from milk samples.

-

Sample Preparation:

-

Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of the internal standard solution (containing Sulfadimethoxine-d4).

-

Add 10 mL of an acetonitrile:ethyl acetate (6:4 v/v) mixture.

-

Vortex the mixture thoroughly to ensure mixing and protein precipitation.

-

Centrifuge the tube at 10,000 rpm for 10 minutes.

-

-

Extraction:

-

Carefully separate the upper organic layer using a pipette.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add hexane to the residue and vortex to remove the fat content.

-

Transfer the sulfonamides into a 10% methanol/water mixture.

-

-

LC-MS/MS Analysis:

-

Take an aliquot from the bottom layer (methanol:water).

-

Inject the aliquot into the LC-MS/MS system for analysis.

-

System parameters would be set according to instrument optimization, typically using a C18 column and ESI+ mode as described in Table 1.

-

(Adapted from ACG Publications)[5]

This protocol outlines a general procedure for determining Sulfadimethoxine residues in tissues like liver or muscle.

-

Homogenization & Extraction:

-

Homogenize a known weight of animal tissue.

-

Spike the homogenate with Sulfadimethoxine-d4 internal standard.

-

Perform a solvent extraction, often using acetonitrile or a similar organic solvent, to isolate the drug residues from the tissue matrix.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the crude extract through a C18 SPE cartridge to remove interfering substances.

-

Wash the cartridge to remove impurities.

-

Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).

-

-

Final Preparation & Analysis:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

Inject the prepared sample into a reversed-phase C18 liquid chromatography system coupled to a mass spectrometer for quantification.[6]

-

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine, like other sulfonamides, functions as an antimicrobial agent by inhibiting bacterial folic acid (folate) synthesis.[2][8][10] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA.[10] Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] It competes with the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate, a crucial precursor to folic acid. This ultimately halts bacterial growth and replication (bacteriostasis).[10]

References

- 1. Sulfadimethoxine-d4 | TRC-S699061-10MG | LGC Standards [lgcstandards.com]

- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 3. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. What is Sulfadimethoxine used for? [synapse.patsnap.com]

Synthesis and Characterization of Sulfadimethoxine-d4: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfadimethoxine-d4, an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed methodologies and data for the preparation and analysis of this stable isotope-labeled compound.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat a variety of bacterial and protozoal infections, including those affecting the respiratory, urinary, and gastrointestinal tracts.[1][2] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible microorganisms.[1] The deuterated analog, Sulfadimethoxine-d4, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable internal standard for pharmacokinetic studies and bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfadimethoxine in biological matrices.[3][4] The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and improving the accuracy and precision of analytical measurements.[5]

Synthesis of Sulfadimethoxine-d4

The synthesis of Sulfadimethoxine-d4 typically involves a multi-step process starting from a deuterated precursor. A plausible synthetic route is outlined below, based on established methods for sulfonamide synthesis.[6]

Proposed Synthetic Pathway

The synthesis commences with the acetylation of aniline-d5, followed by chlorosulfonation to yield 4-acetamidobenzenesulfonyl chloride-d4. This intermediate is then coupled with 4-amino-2,6-dimethoxypyrimidine. The final step involves the deprotection of the acetamido group under basic conditions to afford the target compound, Sulfadimethoxine-d4.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4

-

To a stirred solution of aniline-d5 in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain N-acetyl-d4-aniline.

-

Cool chlorosulfonic acid in an ice bath and slowly add N-acetyl-d4-aniline portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, heat the mixture to 60-70°C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-acetamidobenzenesulfonyl chloride-d4.

Step 2: Synthesis of N-Acetyl-Sulfadimethoxine-d4

-

Dissolve 4-amino-2,6-dimethoxypyrimidine in pyridine.

-

Add 4-acetamidobenzenesulfonyl chloride-d4 to the solution and stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-Acetyl-Sulfadimethoxine-d4.

Step 3: Synthesis of Sulfadimethoxine-d4

-

Suspend N-Acetyl-Sulfadimethoxine-d4 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.[6]

-

Cool the solution and adjust the pH to approximately 6-7 with hydrochloric acid to precipitate the product.[6]

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure Sulfadimethoxine-d4.[6]

Characterization of Sulfadimethoxine-d4

The synthesized Sulfadimethoxine-d4 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the key analytical data for Sulfadimethoxine-d4.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₀D₄N₄O₄S | [7] |

| Molecular Weight | 314.35 g/mol | [7] |

| Exact Mass | 314.0987 Da | [7] |

| Purity (HPLC) | >95% | [8] |

| Isotopic Enrichment | Not specified, but typically >98% for deuterated standards. | |

| Appearance | Neat solid (typically a white to off-white powder). | [8] |

| Storage Temperature | -20°C | [8] |

Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is typically employed.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Procedure:

-

Prepare a standard solution of Sulfadimethoxine-d4 in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and calculate the peak area.

-

Purity is determined by the percentage of the main peak area relative to the total peak area.

-

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Objective: To confirm the molecular weight and identity of the compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10][11]

-

Mass Analysis:

-

Full Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺, which should be observed at m/z 315.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 315) and fragment it to obtain a characteristic fragmentation pattern. For non-deuterated Sulfadimethoxine, a common fragment is observed at m/z 156.[10] A similar fragmentation pattern would be expected for the deuterated analog.

-

-

Procedure:

-

Infuse a dilute solution of the compound directly into the mass spectrometer or inject it through the LC system.

-

Acquire data in both full scan and MS/MS modes.

-

Compare the observed mass of the parent ion and its fragments with the theoretical values to confirm the identity.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and the position of deuterium labeling.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum should show signals corresponding to the non-deuterated protons of the molecule (e.g., methoxy groups, pyrimidine ring proton, and amine protons). The characteristic signals for the aromatic protons of the phenyl ring (typically observed between 6.5 and 7.7 ppm for the non-deuterated compound) should be absent or significantly reduced in intensity.[12]

-

¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the deuterated carbons on the phenyl ring will appear as multiplets with reduced intensity due to C-D coupling.

-

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, multiplicities, and integrations to confirm the structure and verify the absence of signals from the deuterated positions in the ¹H NMR spectrum.

-

Conclusion

The synthesis and characterization of Sulfadimethoxine-d4 require a systematic approach involving a multi-step chemical synthesis followed by rigorous analytical characterization. The detailed protocols and data presented in this guide provide a framework for the successful preparation and validation of this essential internal standard. The use of techniques such as HPLC, LC-MS/MS, and NMR spectroscopy is critical to ensure the high purity, correct identity, and structural integrity of the final product, thereby guaranteeing its suitability for use in demanding bioanalytical applications.

References

- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 2. sulfadimethoxine.com [sulfadimethoxine.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfadimethoxine synthesis - chemicalbook [chemicalbook.com]

- 7. Sulfadimethoxine-d4 | TRC-S699061-10MG | LGC Standards [lgcstandards.com]

- 8. Sulfadimethoxine-d4 | TRC-S699061-10MG | LGC Standards [lgcstandards.com]

- 9. jfda-online.com [jfda-online.com]

- 10. lcms.cz [lcms.cz]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

Sulfadimethoxine-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Sulfadimethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine. This document outlines its chemical properties, mechanism of action, and analytical methodologies, serving as a vital resource for professionals in drug development and research.

Core Chemical and Physical Data

Sulfadimethoxine-d4 is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies of Sulfadimethoxine.[1][2] Its isotopic labeling allows for precise quantification in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 1020719-80-5 | [3] |

| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | [3] |

| Molecular Weight | 314.35 g/mol | [3] |

| Synonyms | Sulphadimethoxine-d4, 4-Amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzene-2,3,5,6-d4-sulfonamide |

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfadimethoxine, the parent compound of Sulfadimethoxine-d4, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3][4][5][6] This enzyme is critical for the synthesis of folic acid in bacteria and some protozoa. By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfadimethoxine blocks the production of dihydropteroate, a precursor to folic acid.[4][5] The disruption of the folic acid pathway inhibits the synthesis of nucleic acids (DNA and RNA), which are essential for bacterial cell division and proliferation.[3][4]

Caption: Mechanism of action of Sulfadimethoxine.

Experimental Protocols: Analytical Methodologies

Sulfadimethoxine-d4 is instrumental as an internal standard for the quantification of Sulfadimethoxine and its metabolites in biological samples. A prevalent analytical technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Workflow for LC-MS/MS Analysis of Sulfadimethoxine

The following diagram illustrates a general workflow for the analysis of Sulfadimethoxine in animal tissues using Sulfadimethoxine-d4 as an internal standard.

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation and Extraction

A validated method for the determination of Sulfadimethoxine and its primary metabolite, 4N-acetylsulfadimethoxine, in bovine tissues and fluids involves the following steps:

-

Homogenization: Tissue samples (e.g., kidney, liver) are homogenized.

-

Internal Standard Spiking: A known concentration of Sulfadimethoxine-d4 is added to the homogenate, plasma, or oral fluid. Urine samples may be diluted directly.[1]

-

Solid Phase Extraction (SPE): C18 SPE cartridges are often employed for the cleanup of extracts from plasma, oral fluid, kidney, and liver.[1] This step helps in removing matrix interferences.

-

Elution: The analytes are eluted from the SPE cartridge.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Sulfadimethoxine, its metabolites, and the internal standard.[7]

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes. The use of an internal standard like Sulfadimethoxine-d4 corrects for matrix effects and variations in instrument response, leading to high accuracy and precision.[1]

This technical guide provides a foundational understanding of Sulfadimethoxine-d4, its role in analytical research, and the underlying mechanism of its parent compound. The provided methodologies and data are intended to support researchers and scientists in their drug development and analysis endeavors.

References

- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 5. What is Sulfadimethoxine used for? [synapse.patsnap.com]

- 6. egnlab.com [egnlab.com]

- 7. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Labeling of Sulfadimethoxine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling of Sulfadimethoxine-d4, a crucial internal standard for bioanalytical and pharmacokinetic studies. This document outlines the molecular structure, labeling position, and methods for assessing its isotopic and chemical purity.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] For quantitative analysis of Sulfadimethoxine in biological matrices, a stable isotope-labeled internal standard, such as Sulfadimethoxine-d4, is essential for accurate and precise measurements using mass spectrometry-based methods. The quality of this internal standard, particularly its isotopic purity, is paramount to the reliability of analytical data.

Molecular Structure and Labeling

The chemical structure of Sulfadimethoxine consists of a sulfanilamide moiety linked to a dimethoxypyrimidine ring. In Sulfadimethoxine-d4, four hydrogen atoms on the phenyl ring of the sulfanilamide group are replaced with deuterium atoms.

Chemical Structure of Sulfadimethoxine-d4:

Caption: Chemical structure of Sulfadimethoxine-d4.

The InChI key for Sulfadimethoxine-d4 explicitly indicates the positions of the deuterium labels on the phenyl ring: InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D.[2]

Purity Assessment

The overall purity of Sulfadimethoxine-d4 is a combination of its chemical and isotopic purity.

Chemical Purity

The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. Commercially available standards of Sulfadimethoxine-d4 generally report a chemical purity of greater than 95%.[2]

Isotopic Purity

Isotopic purity refers to the percentage of the deuterated molecule that contains the specified number of deuterium atoms (in this case, four). It is a critical parameter as the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with the quantification of the target analyte.

Table 1: Representative Isotopic Distribution of Sulfadimethoxine-d4

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Unlabeled | d0 | < 0.1 |

| Monodeuterated | d1 | < 0.5 |

| Dideuterated | d2 | < 1.0 |

| Trideuterated | d3 | < 5.0 |

| Tetradeuterated | d4 | > 93.5 |

| Total Isotopic Purity | ≥ 99% |

Note: The data presented in this table is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of Sulfadimethoxine-d4 using HRMS.

Workflow for Isotopic Purity Determination by HRMS:

Caption: Workflow for HRMS-based isotopic purity analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Sulfadimethoxine-d4 (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Acquire full scan mass spectra in the appropriate mass range to include all expected isotopic peaks of the protonated molecule [M+H]⁺.

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic masses of the d0, d1, d2, d3, and d4 species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the sum of all isotopic peak areas.

-

Synthesis of Phenyl-d4 Labeled Sulfonamides (General Approach)

General Synthetic Pathway:

Caption: A plausible synthetic route for Sulfadimethoxine-d4.

Key Steps:

-

Protection of the Amino Group: Aniline-d5 is acetylated using acetic anhydride to protect the amino group, yielding acetanilide-d5.

-

Chlorosulfonation: The acetanilide-d5 undergoes chlorosulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, resulting in 4-acetamidobenzenesulfonyl chloride-d4.

-

Formation of the Sulfonamide: The sulfonyl chloride is then reacted with ammonia to form 4-acetamidobenzenesulfonamide-d4.

-

Coupling Reaction: The protected sulfonamide is coupled with 4-amino-2,6-dimethoxypyrimidine.

-

Deprotection: The acetyl protecting group is removed to yield the final product, Sulfadimethoxine-d4.

Conclusion

The quality of Sulfadimethoxine-d4 as an internal standard is fundamentally dependent on its isotopic and chemical purity. This guide has provided a comprehensive overview of the labeling, purity assessment, and general synthetic considerations for this critical analytical reagent. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis for precise quantitative data on isotopic distribution and ensure the suitability of the standard for their specific analytical applications. The use of high-resolution mass spectrometry is the recommended method for the verification of isotopic purity.

References

A Technical Guide to Commercial Sulfadimethoxine-d4 Reference Standards for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Sulfadimethoxine-d4 reference standards. This document outlines key suppliers, presents critical quantitative data in a comparative format, and details an experimental protocol for its application.

Sulfadimethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine, is an essential internal standard for quantitative analysis in various matrices. Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise quantification of Sulfadimethoxine by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer Sulfadimethoxine-d4 reference standards. The following table summarizes the key specifications for products from prominent vendors to facilitate selection based on research needs.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Format |

| LGC Standards (incorporating Toronto Research Chemicals - TRC) | TRC-S699061 | 1020719-80-5 | C₁₂H₁₀D₄N₄O₄S | 314.35 g/mol | >95% (HPLC)[1] | Neat Solid[1] |

| Simson Pharma Limited | S690003 | 1020719-80-5 | C₁₂H₁₀D₄N₄O₄S[2] | 314.35 g/mol [2] | Certificate of Analysis available | In Stock[2] |

| TargetMol | T13024 | 1020719-80-5 | Not specified | Not specified | Certificate of Analysis available | Not specified |

A Certificate of Analysis (CoA) is typically available from suppliers and provides more detailed information, including isotopic enrichment and specific analytical results. Researchers are advised to request the latest CoA for lot-specific data.

Experimental Protocol: Quantification of Sulfadimethoxine in Biological Matrices using LC-MS/MS

The following is a representative protocol for the use of Sulfadimethoxine-d4 as an internal standard for the quantification of Sulfadimethoxine in biological samples, adapted from established methodologies.

1. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solution of Sulfadimethoxine: Accurately weigh and dissolve the Sulfadimethoxine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Primary Stock Solution of Sulfadimethoxine-d4: Accurately weigh and dissolve the Sulfadimethoxine-d4 reference standard in the same solvent to prepare an internal standard stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Sulfadimethoxine primary stock solution with an appropriate solvent.

-

Internal Standard Spiking Solution: Dilute the Sulfadimethoxine-d4 primary stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples, calibration standards, and quality controls.

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw biological samples (e.g., plasma, tissue homogenate) to room temperature.

-

To a known volume or weight of the sample, add a fixed volume of the internal standard spiking solution.

-

Vortex mix the samples thoroughly.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor to product ion transitions for both Sulfadimethoxine and Sulfadimethoxine-d4.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Sulfadimethoxine to the peak area of Sulfadimethoxine-d4 against the concentration of the calibration standards.

-

Determine the concentration of Sulfadimethoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for utilizing a reference standard and the logical relationship in a typical quantitative analysis.

References

Technical Guide: The Role and Mechanism of Sulfadimethoxine-d4 as an Internal Standard in Quantitative Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern analytical chemistry, particularly in regulated bioanalysis for drug development and food safety, achieving the highest levels of accuracy and precision is paramount. Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these sources of error. This technical guide provides an in-depth exploration of the mechanism of action of Sulfadimethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine. We will detail the core principles of isotope dilution mass spectrometry (IDMS), the specific functions of Sulfadimethoxine-d4 in an analytical workflow, a detailed experimental protocol for its use in a complex matrix, and the resulting high-quality quantitative data.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution is an analytical technique that leverages the addition of a known quantity of an isotopically distinct form of the analyte to a sample prior to analysis.[1] Sulfadimethoxine-d4 serves as this isotopically distinct analog, or "internal standard" (IS). Because Sulfadimethoxine-d4 is chemically and physically almost identical to the native analyte, Sulfadimethoxine, it behaves identically during every step of the analytical process—from extraction to ionization.[1]

The fundamental premise is that any loss of analyte during sample processing or any fluctuation in instrument signal will affect both the analyte and the internal standard to the same degree. The mass spectrometer can easily distinguish between the analyte and the SIL internal standard due to their mass difference. Therefore, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte. This ratio remains constant despite variations in sample recovery or signal intensity, leading to highly accurate and precise results.

Mechanism of Action of Sulfadimethoxine-d4

The efficacy of Sulfadimethoxine-d4 as an internal standard stems from its ability to correct for errors at multiple stages of the analytical workflow. Its mechanism is multifaceted, addressing variability from sample preparation, matrix effects, and instrument performance.

Correction for Sample Preparation Variability

Complex biological matrices like milk, plasma, or tissue require extensive cleanup to remove interfering substances.[1][2] This multi-step process, involving extraction, centrifugation, evaporation, and reconstitution, can lead to analyte loss.

Sulfadimethoxine-d4 is added at the very beginning of this process. Because it has the same polarity, solubility, and chemical properties as the native analyte, any physical loss during these steps affects both compounds equally. For example, if 20% of the Sulfadimethoxine is lost during a liquid-liquid extraction step, 20% of the Sulfadimethoxine-d4 will also be lost. The ratio of their concentrations, however, remains unchanged, ensuring the final calculated concentration of the analyte is accurate.

Correction for Matrix Effects

Matrix effects are a major challenge in LC-MS/MS, especially when using electrospray ionization (ESI). Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase). This phenomenon is highly variable and unpredictable.

Sulfadimethoxine-d4 is the ideal tool to combat this issue. Since it co-elutes chromatographically with Sulfadimethoxine and has the same ionization characteristics, it is subjected to the exact same degree of ion suppression or enhancement at the same moment in time. While the absolute signal intensities of both compounds may fluctuate, their ratio remains constant, effectively nullifying the impact of the matrix effect on quantitative accuracy.

Correction for Instrumental Variability

Minor variations in autosampler injection volumes or fluctuations in the mass spectrometer's detector sensitivity over time can introduce errors. By calculating the ratio of the analyte to the co-injected internal standard, these systemic drifts are normalized, leading to improved run-to-run and day-to-day reproducibility.

Experimental Protocol: Sulfadimethoxine in Bovine Milk

This section details a validated LC-MS/MS method for the quantification of Sulfadimethoxine in bovine milk, adapted from established protocols.[1]

Materials and Reagents

-

Analytes: Sulfadimethoxine standard, Sulfadimethoxine-d4 (or phenyl-13C6) internal standard.

-

Solvents: Acetonitrile (ACN), Ethyl Acetate (EA), n-Hexane, Methanol (MeOH) - all LC-MS grade.

-

Sample: Blank bovine milk, fortified milk for calibration and quality control.

Sample Preparation (Liquid-Liquid Extraction)

-

Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of Sulfadimethoxine-d4 internal standard solution (e.g., to a final concentration of 20 ng/g).

-

Add 10 mL of an Acetonitrile:Ethyl Acetate (6:4, v/v) mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic layer and precipitated solids.

-

Carefully transfer 6 mL of the supernatant (top organic layer) to a clean 15 mL tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Defatting Step: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Add 1.5 mL of 10% aqueous methanol and vortex for another minute.

-

Centrifuge the biphasic solution at 14,000 rpm for 5 minutes.

-

Transfer 500 µL from the bottom aqueous layer to an LC vial for analysis.

LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient would start at 95% A, ramp to 95% B, hold, and then return to initial conditions for equilibration.

-

MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 3500 or equivalent).[2]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Sulfadimethoxine | 311.1 | 156.1 (Quantifier) | 25 |

| 311.1 | 108.0 (Qualifier) | 35 | |

| Sulfadimethoxine-d4 | 315.1 | 156.1 | 25 |

Note: The precursor ion for the d4-labeled standard is +4 Da compared to the analyte. Product ions and collision energies are typically similar and should be optimized empirically.

Quantitative Data and Method Performance

The use of Sulfadimethoxine-d4 enables the method to achieve excellent performance characteristics, as summarized in the table below, based on validation data for sulfonamides in milk.[1]

| Parameter | Sulfadimethoxine Performance |

| Linearity Range | 10 - 50 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Recovery %) | 91% - 114% |

| Precision (RSD %) | < 15% |

| Limit of Detection (LOD) | ~2 ng/g |

| Limit of Quantification (LOQ) | ~6 ng/g |

Data synthesized from a representative study on 14 sulfonamides.[1]

The high recovery percentages and low relative standard deviation (RSD) across multiple samples demonstrate the method's accuracy and precision, which are directly attributable to the effective compensation provided by the Sulfadimethoxine-d4 internal standard.

Conclusion

Sulfadimethoxine-d4 is an exemplary internal standard for the quantitative analysis of Sulfadimethoxine by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties allow it to perfectly mimic the analyte through every stage of a complex analytical procedure. By serving as a stable reference point, it effectively corrects for variability in sample extraction, instrumental performance, and unpredictable matrix effects. The result is a robust, highly accurate, and precise analytical method capable of meeting the stringent requirements of regulatory bodies in drug development and food safety monitoring.

References

The Pharmacokinetics of Deuterated Sulfadimethoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1] Its efficacy is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in susceptible microorganisms.[2][3] Understanding the pharmacokinetic profile of sulfadimethoxine is paramount for optimizing dosage regimens and ensuring therapeutic success.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage at the site of deuteration—a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased exposure, and potentially altered metabolic pathways, which may lead to improved efficacy and safety profiles.

This technical guide summarizes the current knowledge of sulfadimethoxine pharmacokinetics, details relevant experimental methodologies, and explores the theoretical pharmacokinetic implications of its deuteration.

Quantitative Pharmacokinetic Data of Non-Deuterated Sulfadimethoxine

The following tables summarize key pharmacokinetic parameters of sulfadimethoxine in various animal species following intravenous and oral administration. These values provide a baseline for understanding the disposition of the non-deuterated compound.

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle

| Parameter | Value | Route of Administration | Dose | Reference |

| Elimination Half-Life (t½) | ~12.5 hours | Intravenous | ~55 mg/kg | [5] |

| Volume of Distribution (Vd) | 3.1 L/kg | Intravenous | ~55 mg/kg | [5] |

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs

| Parameter | Value | Route of Administration | Dose | Reference |

| Elimination Half-Life (t½) | 13.10 (9.71-16.50) hours | Intravenous | 55 mg/kg | [6] |

| Total Body Clearance (Cl) | 21.7 ml/kg/h (median) | Intravenous | 55 mg/kg | [6] |

| Oral Bioavailability (F) | 32.8% (22.5-80.0) | Oral Suspension | 55 mg/kg | [6] |

| Corrected Oral Bioavailability (F) | 48.8% (24.4-86.2) | Oral Suspension | 55 mg/kg | [7][8] |

| Protein Binding | >75% | - | 50-150 µg/ml | [6] |

Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs

| Parameter | Value | Route of Administration | Dose | Reference |

| Elimination Half-Life (t½) | 14.8 hours | - | - | [9][10] |

| Clearance (Cl) | 0.015 L/h/kg | - | - | [9][10] |

| Volume of Central Compartment (V1) | 0.13 L/kg | - | - | [10] |

Potential Impact of Deuteration on Sulfadimethoxine Pharmacokinetics

The primary route of metabolism for sulfadimethoxine in many species is N4-acetylation in the liver, forming acetylsulfadimethoxine.[2][11] While dogs are an exception and excrete the drug largely unchanged, this metabolic pathway is significant in other species.[2]

Deuteration at or near a site of metabolism can slow down the rate of that metabolic process. If sulfadimethoxine were to be deuterated on the aniline ring or the acetyl-accepting amine group, it could potentially lead to:

-

Reduced Rate of N4-Acetylation: This would decrease the formation of the acetylated metabolite.

-

Increased Elimination Half-Life: A slower metabolic clearance would result in the parent drug remaining in the systemic circulation for a longer period.

-

Increased Overall Exposure (AUC): A longer half-life and reduced clearance would lead to a greater area under the concentration-time curve.

-

Altered Metabolite Profile: Slower N4-acetylation could potentially lead to an increase in other minor metabolic pathways.

These potential changes could allow for less frequent dosing and a more sustained therapeutic concentration, which are desirable attributes for a long-acting antimicrobial. However, without direct experimental data, these effects remain theoretical.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.[12] The following sections outline typical methodologies for conducting a pharmacokinetic study of sulfadimethoxine.

Animal Models and Husbandry

-

Species: Common animal models for pharmacokinetic studies include rodents (mice, rats), dogs, pigs, and cattle.[13] The choice of species should be justified based on the research question and the intended use of the drug.[13]

-

Health Status: Animals should be healthy and acclimatized to the facility for a minimum of 7 days before the study.[14]

-

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.

-

Fasting: Animals are typically fasted overnight before drug administration to minimize the effect of food on drug absorption. Water should be available ad libitum.

Drug Administration

-

Intravenous (IV) Administration: For determining intrinsic pharmacokinetic parameters like clearance and volume of distribution, the drug is administered intravenously.[5] A solution of sulfadimethoxine is typically injected as a single bolus into a major vein (e.g., jugular vein in cattle, cephalic vein in dogs).[5][15]

-

Oral (PO) Administration: To assess oral bioavailability, sulfadimethoxine is administered via oral gavage or in a capsule.[6] For oral suspension, the dose is administered directly into the stomach using a suitable gavage tube.

Blood Sample Collection

-

Sampling Sites: Blood samples are typically collected from a cannulated vein, such as the jugular vein, to allow for serial sampling.

-

Sampling Times: A sufficient number of blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile. This includes frequent sampling during the absorption and distribution phases and less frequent sampling during the elimination phase.[14] A typical schedule might include pre-dose (0 hours) and post-dose samples at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours.[15]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin).[15] The samples are then centrifuged (e.g., at 3000 rpm for 20 minutes) to separate the plasma.[15] The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.[16]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sulfadimethoxine in biological matrices.[17][18]

-

Sample Preparation: A simple protein precipitation method is often used for plasma samples.[19][20]

-

An aliquot of the plasma sample (e.g., 100 µL) is mixed with an internal standard solution (e.g., deuterated sulfadimethoxine, SDM-d4).[20][21]

-

A protein precipitating agent, such as acetonitrile or methanol containing formic acid, is added.[19][20]

-

The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[20]

-

The supernatant is collected, potentially diluted, and then injected into the LC-MS/MS system.[19][20]

-

-

Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[19] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is commonly used.[19]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).[17] The MRM transitions for sulfadimethoxine are monitored for quantification.

Visualizations

Metabolic Pathway of Sulfadimethoxine

Caption: Primary metabolic pathway of sulfadimethoxine.

Experimental Workflow for a Pharmacokinetic Study

Caption: General experimental workflow for a pharmacokinetic study.

References

- 1. waters.com [waters.com]

- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 12. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biobostonconsulting.com [biobostonconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. journalofchemistry.org [journalofchemistry.org]

- 18. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Sulfadimethoxine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Sulfadimethoxine-d4 (SDM-d4). As a deuterated analog of the widely used veterinary sulfonamide antibiotic, Sulfadimethoxine (SDM), its environmental behavior is considered analogous. This document details its physicochemical properties, abiotic and biotic degradation pathways, degradation kinetics, and sorption characteristics in various environmental matrices. Detailed experimental protocols for key studies and visualizations of degradation pathways and experimental workflows are also provided to support further research in this area.

Physicochemical Properties of Sulfadimethoxine

The environmental transport and fate of a compound are largely governed by its physicochemical properties. The key properties of Sulfadimethoxine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₄S | |

| Molar Mass | 310.33 g/mol | |

| Water Solubility | 343 mg/L | |

| Melting Point | 203.5 °C | |

| logP (Octanol-Water Partition Coefficient) | 1.63 | |

| pKa | Not available in search results |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the transformation of Sulfadimethoxine in the environment, although their significance can vary depending on environmental conditions.

Hydrolysis

Sulfonamides, including Sulfadimethoxine, are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions, with long half-lives. However, hydrolysis rates can be influenced by pH, with some studies suggesting that hydrolysis is more rapid in alkaline solutions. Sulfadimethoxine is reported to be highly sensitive to basic hydrolysis.

Photolysis

Photodegradation can be a significant pathway for the removal of sulfonamides from aquatic environments. The rate of photolysis is dependent on factors such as light intensity and the presence of photosensitizing substances.

Biotic Degradation

Biodegradation is a major pathway for the dissipation of Sulfadimethoxine in the environment, occurring in soil, manure, and aquatic systems. The rate and extent of biodegradation are influenced by microbial activity, which in turn is affected by factors such as temperature, moisture, and the presence of organic matter.

Aerobic Degradation

Under aerobic conditions, microorganisms are primarily responsible for the degradation of Sulfadimethoxine. Studies have shown that degradation is significantly faster in non-sterile soil and manure compared to sterile conditions, indicating the crucial role of microbial activity. The degradation rate constant has been observed to decrease with increasing initial concentrations of Sulfadimethoxine, suggesting potential inhibition of microbial activity at higher concentrations.

Anaerobic Degradation

Information on the anaerobic degradation of Sulfadimethoxine is less prevalent in the provided search results. However, the overall persistence of sulfonamides can be influenced by the redox conditions of the environment.

Identified Metabolites

The primary metabolic pathway for Sulfadimethoxine in animals is N4-acetylation. In the environment, several degradation products have been identified, suggesting multiple transformation pathways. One proposed pathway involves demethylation.

Degradation Kinetics

The degradation of Sulfadimethoxine in various environmental compartments often follows first-order or availability-adjusted first-order kinetics.

Half-life in Different Matrices

| Environmental Matrix | Condition | Half-life (t₁/₂) | Reference |

| Manure-amended soil | 15% moisture | 10.4 days | |

| Manure-amended soil | 20% moisture | 6.9 days | |

| Manure-amended soil | 25% moisture | 4.9 days | |

| Manure | Non-sterile | ~3 days | |

| Manure | Sterile | Significantly longer than non-sterile |

Environmental Sorption

Sorption to soil and sediment particles is a key process influencing the mobility and bioavailability of Sulfadimethoxine in the environment.

Sorption Coefficients

Sorption is often described by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The sorption of sulfonamides is influenced by soil properties such as organic matter content and pH. The sorption of Sulfadimethoxine is generally considered to be nonlinear and pH-dependent.

| Sorbent | pH | Freundlich Kf ((μg/g)/(μg/mL)ⁿ) | Freundlich n | Reference |

| Humic Acid | 4.5 | 136 | 0.87 | |

| Vanillin Oligomer | 4.5 | 45.2 | 0.76 |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of environmental fate studies. Below are detailed protocols for key experiments cited in the literature.

Soil Degradation Study

This protocol is based on the methodology described for investigating the degradation of manure-derived Sulfadimethoxine in amended soil.

-

Soil and Manure Preparation:

-

Obtain soil and steer manure from a designated source. Sieve the manure to a uniform particle size (e.g., 4 mm).

-

Determine the initial moisture content and pH of both soil and manure.

-

Analyze the manure to ensure it is free of pre-existing Sulfadimethoxine contamination.

-

-

Spiking Procedure:

-

Prepare stock solutions of Sulfadimethoxine in a suitable solvent like acetone at various concentrations.

-

Add a specific volume of the stock solution to a known dry weight of manure in a glass beaker.

-

Thoroughly mix the spiked manure and allow the solvent to evaporate in a fume hood.

-

-

Incubation:

-

Mix the spiked manure with un-spiked soil at a desired ratio (e.g., 5% manure content by dry weight).

-

Adjust the moisture content of the soil-manure mixture to different levels (e.g., 15%, 20%, 25%) by adding deionized water.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 84 days).

-

Store the collected samples frozen until analysis.

-

-

Extraction and Analysis:

-

Extract Sulfadimethoxine from the soil-manure samples using an appropriate extraction solvent and method (e.g., pressurized liquid extraction).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

-

Sorption Isotherm Experiment

This protocol is based on the batch equilibration method used for determining the sorption of sulfonamides to soil organic sorbents.

-

Sorbent and Sorbate Preparation:

-

Use well-characterized sorbents such as humic acid or model organic compounds.

-

Prepare a stock solution of Sulfadimethoxine in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Prepare a series of working solutions with varying concentrations of Sulfadimethoxine.

-

-

Equilibration:

-

Add a known mass of the sorbent to a series of centrifuge tubes.

-

Add a specific volume of each working solution to the tubes.

-

Adjust the pH of the suspensions to the desired levels (e.g., 4.5, 6.0, 7.5) using dilute HCl or NaOH.

-

Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes to separate the solid and aqueous phases.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm).

-

Analyze the concentration of Sulfadimethoxine in the supernatant using HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the amount of Sulfadimethoxine sorbed to the solid phase by the difference between the initial and equilibrium concentrations in the aqueous phase.

-

Fit the sorption data to isotherm models such as the Freundlich and Langmuir equations to determine the sorption constants.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the environmental fate of Sulfadimethoxine.

Caption: Proposed degradation pathways for Sulfadimethoxine.

Caption: General experimental workflow for a soil degradation study.

Methodological & Application

Application Note: High-Throughput Analysis of Sulfadimethoxine Using Sulfadimethoxine-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfadimethoxine in various biological matrices. The use of a stable isotope-labeled internal standard, Sulfadimethoxine-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput analysis in research and drug development settings.

Introduction

Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections.[1] Monitoring its concentration in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[2][3] The incorporation of a stable isotope-labeled internal standard, such as Sulfadimethoxine-d4, is critical for accurate quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential analytical variability.[3][4] This document provides a comprehensive protocol for the analysis of sulfadimethoxine using Sulfadimethoxine-d4 as an internal standard.

Experimental Workflow

Figure 1: General workflow for the LC-MS/MS analysis of sulfadimethoxine.

Experimental Protocols

Materials and Reagents

-

Sulfadimethoxine and Sulfadimethoxine-d4 standards (e.g., from LGC Standards)[5]

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)[4][6]

-

Appropriate biological matrix (e.g., plasma, tissue homogenate, water)

Sample Preparation

A variety of sample preparation techniques can be employed depending on the matrix.

For Bovine Plasma, Oral Fluid, Kidney, and Liver: [4]

-

Homogenize tissue samples.

-

Spike samples with Sulfadimethoxine-d4 internal standard.

-

Perform a solid-phase extraction (SPE) using C18 cartridges for cleanup.

-

Elute the analytes and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

For Water Samples: [6]

-

Filter the water sample.

-

Adjust the pH of the sample to between 4 and 7.

-

Spike with the internal standard.

-

Perform SPE using a hydrophilic-lipophilic balanced (HLB) cartridge.

-

Wash the cartridge and elute the analytes with methanol.

-

Dry the eluent and reconstitute in a methanol/water mixture.

For Milk Samples: [3]

-

Spike the milk sample with the internal standard solution.

-

Add a mixture of acetonitrile and ethyl acetate (6:4 v/v) and vortex.

-

Centrifuge to separate the layers.

-

Transfer the supernatant and dry it under a gentle stream of nitrogen.

-

Reconstitute the residue for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation and matrices.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 or equivalent (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min[2] |

| Gradient | Optimized for separation of sulfadimethoxine from matrix components |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350 °C[2] |

| Gas Flow | Optimized for specific instrument |

| Capillary Voltage | 4000 V[2] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfadimethoxine | 311.0 | 156.0 | Optimized |

| Sulfadimethoxine-d4 | 315.0 | 160.0 | Optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize typical method validation parameters for the quantification of sulfadimethoxine using a deuterated internal standard.

Table 1: Linearity and Limits of Quantification

| Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Reference |

| Bovine Plasma | 2 - 200 ng/mL | >0.99 | 2 ng/mL | [4] |

| Bovine Urine | 100 - 10000 ng/mL | >0.99 | 100 ng/mL | [4] |

| Bovine Oral Fluid | 5 - 500 ng/mL | >0.99 | 5 ng/mL | [4] |

| Bovine Kidney/Liver | 10 - 1000 ng/g | >0.99 | 10 ng/g | [4] |

| Fish Feed | Not Specified | >0.99 | Not Specified | [7] |

| Fish Fillet | Not Specified | >0.99 | <100.2 ng/g (CCα) | [7] |

| Water | 4 - 200 ng/L | >0.99 | 1.2 - 7.6 ng/L | [6] |

| Hanks Balanced Salt Solution | 10 - 50000 pg/µL | >0.99 | 10 pg/µL | [8] |

Table 2: Accuracy and Precision

| Matrix | Concentration | Accuracy (%) | Precision (%RSD) | Reference |

| Bovine Plasma | Multiple Levels | 104 | 9 | [4] |

| Bovine Urine | Multiple Levels | 100 | 5 | [4] |

| Bovine Oral Fluid | Multiple Levels | 103 | 4 | [4] |

| Bovine Kidney | Multiple Levels | 101 | 7 | [4] |

| Bovine Liver | Multiple Levels | 99 | 11 | [4] |

| Fish Feed | Not Specified | 97 - 100 | <12 | [7] |

| Fish Fillet | Not Specified | ~100 | <16 | [7] |

| Water | 4, 10, 100, 200 ng/L | 74.3 - 118 | Not Specified | [6] |

| Hanks Balanced Salt Solution | Not Specified | Within ±15% | 4.1 | [8] |

Conclusion

The use of Sulfadimethoxine-d4 as an internal standard provides a reliable and accurate method for the quantification of sulfadimethoxine by LC-MS/MS. The presented protocols and performance data demonstrate the suitability of this approach for a variety of matrices relevant to pharmaceutical research, drug development, and food safety testing. The high sensitivity and specificity of the LC-MS/MS method, combined with the robustness afforded by the deuterated internal standard, make it an ideal choice for high-throughput quantitative analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. journalofchemistry.org [journalofchemistry.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfadimethoxine-d4 | TRC-S699061-10MG | LGC Standards [lgcstandards.com]

- 6. agilent.com [agilent.com]

- 7. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

Method Development for the Quantitative Analysis of Sulfonamides in Milk using Deuterated Internal Standards by LC-MS/MS

Application Note

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock. The presence of sulfonamide residues in food products of animal origin, such as milk, is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for sulfonamides in various food matrices to ensure consumer safety.[2]

This application note describes a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of isotope-labeled internal standards is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] The method is validated according to the European Commission Decision 2002/657/EC guidelines, ensuring its suitability for routine monitoring and regulatory compliance.[2][5]

Experimental Protocols

Scope

This method is applicable for the quantitative analysis of 14 common sulfonamides in raw cow's milk. The analytes and their corresponding deuterated internal standards are listed in Table 1.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent), Formic acid (FA).

-

Standards: Analytical standards of sulfonamides and their corresponding deuterated analogues (e.g., from Sigma-Aldrich, USP).

-

Solid Phase Extraction (SPE): Oasis HLB cartridges (or equivalent).[6][7]

-

Other: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide and deuterated internal standard in 10 mL of methanol. Store at -20°C.[8][9]

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed solution of all deuterated internal standards in methanol.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank milk extract with appropriate volumes of the working standard solutions to achieve concentrations ranging from 1 to 200 ng/mL.

Sample Preparation

-

Extraction:

-

Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the internal standard spiking solution (1 µg/mL).

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[10]

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the sulfonamides.

-

Flow Rate: 0.3 mL/min.[11]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for each sulfonamide and its deuterated internal standard need to be optimized.

-

Data Presentation

Table 1: Sulfonamides and their Deuterated Internal Standards

| Analyte | Abbreviation | Deuterated Internal Standard |

| Sulfadiazine | SDZ | Sulfadiazine-d4 |

| Sulfathiazole | STZ | Sulfathiazole-d4 |

| Sulfapyridine | SPY | Sulfapyridine-d4 |

| Sulfamerazine | SMR | Sulfamerazine-d4 |

| Sulfamethazine | SMZ | Sulfamethazine-¹³C₆ |

| Sulfamethizole | SMT | Sulfamethizole-d4 |

| Sulfamethoxypyridazine | SMP | Sulfamethoxypyridazine-d3 |

| Sulfachloropyridazine | SCP | Sulfachloropyridazine-d4 |

| Sulfamethoxazole | SMX | Sulfamethoxazole-d4 |

| Sulfisoxazole | SIX | Sulfisoxazole-d4 |

| Sulfadimethoxine | SDM | Sulfadimethoxine-d3 |

| Sulfaquinoxaline | SQX | Sulfaquinoxaline-d4 |

| Sulfaguanidine | SGD | Sulfaguanidine-¹³C₆ |

| Sulfanilamide | SNL | Sulfanilamide-¹³C₆ |

Table 2: Quantitative Performance Data

| Sulfonamide | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Sulfadiazine | 1 - 200 | >0.99 | 0.1 | 0.3 | 95 - 105 | <10 |

| Sulfathiazole | 1 - 200 | >0.99 | 0.2 | 0.6 | 92 - 108 | <12 |

| Sulfapyridine | 1 - 200 | >0.99 | 0.1 | 0.4 | 98 - 103 | <8 |

| Sulfamerazine | 1 - 200 | >0.99 | 0.1 | 0.3 | 96 - 104 | <9 |

| Sulfamethazine | 1 - 200 | >0.99 | 0.2 | 0.5 | 93 - 110 | <11 |

| Sulfamethoxazole | 1 - 200 | >0.99 | 0.3 | 0.9 | 90 - 107 | <13 |

| Sulfadimethoxine | 1 - 200 | >0.99 | 0.2 | 0.7 | 94 - 106 | <10 |

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.[2][7][11][12]

Mandatory Visualization

Caption: Experimental workflow for sulfonamide analysis in milk.

Conclusion

The described LC-MS/MS method with deuterated internal standards provides a reliable and sensitive approach for the routine analysis of sulfonamide residues in milk. The comprehensive sample preparation protocol, including an effective SPE cleanup step, ensures minimal matrix interference and high analyte recovery. The use of deuterated internal standards for each target analyte is key to achieving the accuracy and precision required for regulatory compliance and food safety monitoring. The method has been successfully validated, demonstrating its robustness and fitness for purpose.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.br [scielo.br]

- 3. acgpubs.org [acgpubs.org]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imeko.info [imeko.info]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]